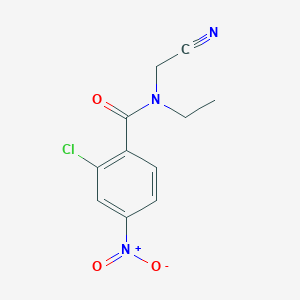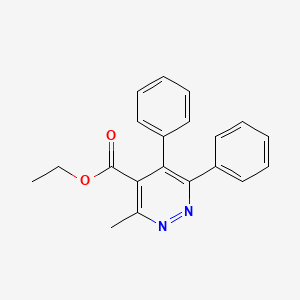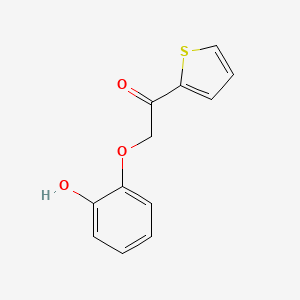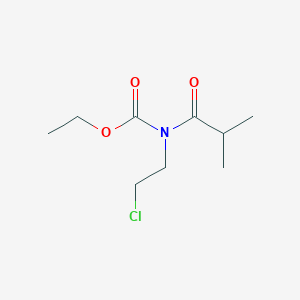
Dithiocarbonic acid S-tert-butyl ester O-ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dithiocarbonic acid S-tert-butyl ester O-ethyl ester is a chemical compound with the molecular formula C7H14OS2 and a molecular weight of 178.317 g/mol . It is known for its unique structure, which includes both tert-butyl and ethyl ester groups attached to a dithiocarbonic acid core. This compound is often used in research and industrial applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dithiocarbonic acid S-tert-butyl ester O-ethyl ester typically involves the reaction of tert-butyl alcohol with carbon disulfide in the presence of a base, followed by esterification with ethanol . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is likely that similar processes to those used in laboratory synthesis are employed on a larger scale. This would involve the use of industrial-grade reagents and equipment to facilitate the reaction and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
Dithiocarbonic acid S-tert-butyl ester O-ethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Applications De Recherche Scientifique
Dithiocarbonic acid S-tert-butyl ester O-ethyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: This compound can be used in studies involving enzyme inhibition and protein modification.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which dithiocarbonic acid S-tert-butyl ester O-ethyl ester exerts its effects involves its ability to interact with various molecular targets. The ester groups can undergo hydrolysis to release active intermediates that participate in further chemical reactions. The dithiocarbonic acid core can also form complexes with metal ions, influencing catalytic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dithiocarbonic acid S-methyl ester O-ethyl ester
- Dithiocarbonic acid S-ethyl ester O-ethyl ester
- Dithiocarbonic acid S-tert-butyl ester O-methyl ester
Uniqueness
Dithiocarbonic acid S-tert-butyl ester O-ethyl ester is unique due to the presence of both tert-butyl and ethyl ester groups, which confer distinct steric and electronic properties. This makes it particularly useful in applications requiring specific reactivity and stability profiles.
Propriétés
Numéro CAS |
84380-38-1 |
|---|---|
Formule moléculaire |
C7H14OS2 |
Poids moléculaire |
178.3 g/mol |
Nom IUPAC |
O-ethyl tert-butylsulfanylmethanethioate |
InChI |
InChI=1S/C7H14OS2/c1-5-8-6(9)10-7(2,3)4/h5H2,1-4H3 |
Clé InChI |
JXKVUPGRPRPKIO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=S)SC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Allyl-2-[(1,3-benzodioxol-5-ylmethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B11966130.png)
![N-(2,2,2-trichloro-1-{[(4-methylphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11966131.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11966135.png)
![2-[(3Z)-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-phenylacetamide](/img/structure/B11966137.png)

![1,4-bis(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)butane-1,4-dione](/img/structure/B11966151.png)



![2-Benzylamino-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde oxime](/img/structure/B11966174.png)
![(6E)-6-[[(3-cyclohexyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B11966178.png)

![dimethyl 5-({[(3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B11966199.png)

